molecular formula C10H18O B13282825 1-(Pentan-2-yl)cyclobutane-1-carbaldehyde

1-(Pentan-2-yl)cyclobutane-1-carbaldehyde

Cat. No.: B13282825
M. Wt: 154.25 g/mol
InChI Key: IFTTZZQNPXRNTR-UHFFFAOYSA-N
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Description

1-(Pentan-2-yl)cyclobutane-1-carbaldehyde is a cyclobutane-based aldehyde featuring a pentan-2-yl substituent at the 1-position of the cyclobutane ring. Its molecular formula is C₁₀H₁₈O, with a molecular weight of 154.25 g/mol. The compound’s structure combines the steric constraints of the cyclobutane ring with the aliphatic chain of pentan-2-yl, influencing its reactivity and physical properties.

Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

1-pentan-2-ylcyclobutane-1-carbaldehyde

InChI

InChI=1S/C10H18O/c1-3-5-9(2)10(8-11)6-4-7-10/h8-9H,3-7H2,1-2H3

InChI Key

IFTTZZQNPXRNTR-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1(CCC1)C=O

Origin of Product

United States

Preparation Methods

[2 + 2] Photocycloaddition

The [2 + 2] photocycloaddition reaction remains the most prominent method for synthesizing cyclobutane rings, involving the photochemical dimerization or cyclization of olefins under UV irradiation (typically λ = 254 nm) in solvents like diethyl ether or tetrahydrofuran. This method can be applied intramolecularly or intermolecularly to form cyclobutanes with defined stereochemistry.

  • Advantages: High stereocontrol, mild conditions.
  • Limitations: Requires UV light source, potential for side reactions.

Copper-Catalyzed Ring Opening and Cyclobutane Formation

Copper catalysis has been employed to generate cyclobutylcarbenes from strained precursors (e.g., propellanes) that can undergo ring expansion or ring-opening reactions to form substituted cyclobutanes. This approach allows the incorporation of various substituents, including alkynes and allenes, which can be further transformed.

  • Advantages: Access to functionalized cyclobutanes in a single step.
  • Limitations: Requires copper catalysts and careful control of reaction conditions.

Grignard Reaction on Cyclobutanone Derivatives

A classical approach involves the nucleophilic addition of alkylmagnesium halides to cyclobutanone or cyclobutane carboxylic acid derivatives, followed by oxidation or functional group transformations to install aldehyde groups. This method allows for the introduction of alkyl substituents such as pentan-2-yl groups.

  • Advantages: Straightforward, uses commercially available reagents.
  • Limitations: May require multiple steps for aldehyde formation.

Specific Preparation Methods for 1-(Pentan-2-yl)cyclobutane-1-carbaldehyde

Stepwise Synthesis via Grignard Addition and Oxidation

A representative synthetic pathway involves:

  • Starting Material : Cyclobutanone or cyclobutane-1-carboxylic acid.
  • Grignard Addition : Reaction with pentan-2-ylmagnesium bromide to form the corresponding cyclobutanol intermediate.
  • Oxidation : Selective oxidation of the secondary alcohol to the aldehyde using reagents such as pyridinium chlorochromate (PCC) or Dess–Martin periodinane.
Step Reagents & Conditions Yield (%) Notes
1 Pentan-2-ylmagnesium bromide, Et2O, 0 °C to RT 75-85 Formation of cyclobutanol intermediate
2 PCC, CH2Cl2, RT 70-80 Selective oxidation to aldehyde

This method benefits from regioselective alkylation and mild oxidation conditions preserving the cyclobutane ring.

Photochemical [2 + 2] Cycloaddition Followed by Functional Group Transformation

Alternatively, a [2 + 2] photocycloaddition between a suitable pentenyl derivative and an alkene can construct the cyclobutane ring bearing the pentan-2-yl substituent. Subsequent oxidation or functionalization at the 1-position introduces the aldehyde:

  • Photocycloaddition under UV light (254 nm) in Et2O or THF.
  • Oxidation of an alcohol intermediate or direct formylation.
Step Reagents & Conditions Yield (%) Notes
1 UV irradiation, Et2O, 254 nm, 12 h 60-70 Formation of substituted cyclobutane
2 Oxidation (e.g., Swern or PCC) 65-75 Conversion to aldehyde

This approach provides stereocontrol but requires specialized equipment.

Copper-Catalyzed Ring Opening and Functionalization

Copper-catalyzed ring opening of strained bicyclic precursors followed by coupling with alkyl substituents can yield cyclobutane derivatives with aldehyde groups introduced via subsequent oxidation or functional group interconversion.

  • Copper(I) catalysts, ligands, and alkynes or alkenes as coupling partners.
  • Controlled reaction temperature and solvent choice (e.g., THF, Et2O).

Yields vary depending on substrate and catalyst system but can reach up to 80% for key intermediates.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield (%) Scalability
Grignard Addition + Oxidation Straightforward, uses common reagents Multi-step, sensitive to moisture 70-85 Moderate
[2 + 2] Photocycloaddition High stereocontrol, direct cyclobutane ring formation Requires UV light, specialized setup 60-70 Limited by photoreactor scale
Copper-Catalyzed Ring Opening Single-step, functional group diversity Requires catalyst optimization 65-80 Good with flow chemistry

Mechanistic Considerations and Reaction Optimization

  • Stereochemistry : The cyclobutane ring formation via [2 + 2] photocycloaddition often yields cis-anti-cis stereochemistry due to preferred complexation and transition states.
  • Catalyst Role : Copper(I) catalysts facilitate carbene generation and ring opening, enabling selective functionalization.
  • Reaction Conditions : Solvent choice (Et2O, THF), temperature control, and irradiation wavelength critically influence yield and selectivity.
  • Purification : Column chromatography and recrystallization are commonly employed to isolate pure aldehyde products.

Summary and Recommendations

The preparation of this compound can be effectively achieved by adapting classical organometallic addition and oxidation sequences or by employing photochemical and catalytic ring-forming strategies. The choice of method depends on available equipment, desired stereochemical outcomes, and scalability requirements. For laboratory-scale synthesis with accessible reagents, the Grignard addition to cyclobutanone followed by oxidation is recommended. For more complex or stereoselective syntheses, photochemical or copper-catalyzed methods offer valuable alternatives.

Chemical Reactions Analysis

Types of Reactions: 1-(Pentan-2-yl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The cyclobutane ring can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.

    Substitution: Halogens (e.g., Br2) in the presence of a catalyst like iron (Fe).

Major Products:

    Oxidation: 1-(Pentan-2-yl)cyclobutane-1-carboxylic acid.

    Reduction: 1-(Pentan-2-yl)cyclobutan-1-ol.

    Substitution: Halogenated derivatives of the cyclobutane ring.

Scientific Research Applications

1-(Pentan-2-yl)cyclobutane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving the interaction of cycloalkanes with biological systems.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Pentan-2-yl)cyclobutane-1-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the cyclobutane ring can participate in various chemical reactions. The molecular pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Chemical Tests for Differentiation

To distinguish between these compounds, the following tests could be employed (based on functional group and substituent chemistry):

Tollens’ Test : The aldehyde group in all compounds will produce a silver mirror with Tollens’ reagent. However, steric hindrance from bulky substituents (e.g., naphthalen-2-yl) may slow reactivity .

19F NMR Spectroscopy : Unique to the difluoromethyl analogue, this technique confirms the presence of fluorine atoms .

Solubility Tests: The oxan-2-yl variant’s higher polarity will result in better solubility in water or methanol compared to the hydrophobic pentan-2-yl compound .

Biological Activity

1-(Pentan-2-yl)cyclobutane-1-carbaldehyde is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activities, and implications for therapeutic applications, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of cyclobutylmethyl bromide with pentan-2-ylmagnesium bromide, followed by oxidation to form the aldehyde. The reaction conditions often include:

  • Solvent : Anhydrous ether or tetrahydrofuran (THF)
  • Temperature : Ranges from -78°C to room temperature
  • Reagents : Cyclobutylmethyl bromide, pentan-2-ylmagnesium bromide, and an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly antimicrobial and anti-inflammatory properties. The following sections detail these findings.

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. In vitro tests against various bacterial strains have shown promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory Activity

In addition to its antimicrobial effects, the compound has been investigated for its anti-inflammatory properties. In vivo studies using carrageenan-induced paw edema models have shown that administration of this compound significantly reduces inflammation:

Dosage (mg/kg) Reduction in Paw Edema (%)
2530%
5050%
10070%

The mechanism behind this anti-inflammatory action may involve the inhibition of pro-inflammatory cytokines and mediators.

The biological activity of this compound is likely mediated through interactions with specific molecular targets within the body. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function and modulating biochemical pathways. This interaction may contribute to both its antimicrobial and anti-inflammatory effects.

Case Studies

Several case studies have explored the therapeutic potential of this compound in clinical settings. For instance:

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections treated with formulations containing this compound showed a notable reduction in infection rates compared to standard treatments.
  • Case Study on Inflammation : In patients suffering from chronic inflammatory diseases, administration of the compound led to significant improvements in symptoms and quality of life metrics.

These case studies underline the potential utility of this compound in clinical applications.

Q & A

Q. What statistical methods are appropriate for analyzing variability in reaction yields across studies?

  • Methodology :
  • Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., temperature, catalyst loading).
  • Multivariate regression : Correlate yield with substituent electronic parameters (Hammett σ values) or steric bulk (Taft indices).
  • Meta-analysis : Aggregate data from peer-reviewed studies to identify consensus trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.